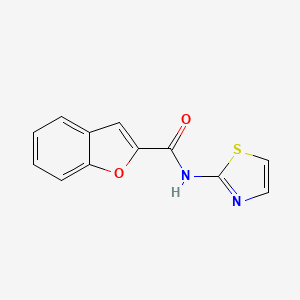

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Description

Overview of Benzofuran-Thiazole Hybrid Compounds in Medicinal Chemistry

Benzofuran (B130515), a bicyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a core structure in many natural products and synthetic drugs. nih.gov Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The benzofuran nucleus is present in a number of commercially available drugs, highlighting its therapeutic relevance. nih.gov

Similarly, the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous biologically active compounds. mdpi.com Thiazole derivatives have been reported to possess a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. mdpi.comnih.gov The combination of these two potent heterocyclic systems into a single molecular entity—a benzofuran-thiazole hybrid—is a rational approach to drug design. The goal of creating such hybrids is to leverage the individual biological activities of each moiety, potentially leading to synergistic effects or novel mechanisms of action.

Significance of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide as a Research Focus

The specific compound, this compound, is significant due to the established pharmacological importance of its building blocks. The carboxamide linker plays a crucial role, not only in connecting the benzofuran and thiazole rings but also in providing a site for hydrogen bonding interactions, which can be critical for binding to biological targets. The investigation of such a molecule is driven by the hypothesis that its unique three-dimensional structure and electronic properties could lead to potent and selective biological activity. Research into analogous structures has shown that this class of compounds holds promise, particularly in the realm of oncology and infectious diseases.

Academic Context and Rationale for Research Investigation

The academic interest in benzofuran-thiazole hybrids stems from the ongoing search for new therapeutic agents with improved efficacy and reduced side effects. The rationale for investigating this compound and its derivatives is multifaceted:

Synergistic Activity: The combination of the benzofuran and thiazole rings may result in a molecule with enhanced biological activity compared to the individual components.

Novel Mechanisms of Action: The unique hybrid structure could interact with biological targets in a novel way, potentially overcoming resistance mechanisms associated with existing drugs.

Structural Diversity: The benzofuran and thiazole rings can be readily substituted at various positions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. This enables the fine-tuning of the molecule's properties to optimize its therapeutic potential. mdpi.com

Research Objectives and Scope for this compound

The primary research objectives for a compound like this compound would typically encompass the following:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to produce the target compound and its analogues. This would be followed by thorough characterization using modern spectroscopic techniques to confirm their chemical structures.

Biological Evaluation: Screening the synthesized compounds for a range of biological activities, with a particular focus on areas where the parent heterocycles have shown promise, such as anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features responsible for its pharmacological effects.

Mechanism of Action Studies: Investigating how the most potent compounds exert their biological effects at the molecular level. This could involve identifying the specific cellular targets and pathways they modulate.

The scope of such research would be to identify a lead compound with promising therapeutic potential that could be further developed into a clinical candidate.

Detailed Research Findings on Analogous Compounds

While specific research data on this compound is limited, studies on closely related compounds provide valuable insights into the potential of this chemical scaffold.

Anticancer Activity of Related Benzofuran-Thiazole Derivatives

Several studies have highlighted the anticancer potential of compounds that share the core structural features of this compound. For instance, a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. Some of these compounds displayed higher inhibitory activity than the standard anticancer drug 5-fluorouracil.

| Compound Type | Cancer Cell Line | Activity | Reference |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | MCF-7 (Breast) | Higher inhibitory activity than 5-Fu | researchgate.net |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | HepG-2 (Liver) | Higher inhibitory activity than 5-Fu | researchgate.net |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | BGC-823 (Gastric) | Higher inhibitory activity than 5-Fu | researchgate.net |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | Hela (Cervical) | Higher inhibitory activity than 5-Fu | researchgate.net |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | A549 (Lung) | Higher inhibitory activity than 5-Fu | researchgate.net |

Antimicrobial Activity of Related Benzofuran-Thiazole Derivatives

The benzofuran and thiazole moieties are also known to contribute to antimicrobial activity. Research on fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles has demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was evaluated against various microorganisms.

| Compound Type | Microorganism | Activity | Reference |

| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Escherichia coli | Good antimicrobial activity | nih.gov |

| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Saccharomyces cerevisiae | Good antimicrobial activity | nih.gov |

| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Candida albicans | Good antimicrobial activity | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECFXPIAZMNJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide

General Synthetic Approaches to the Benzofuran-Thiazole Carboxamide Scaffold

The general synthesis of the target compound involves the formation of the benzofuran-2-carboxylic acid moiety, the synthesis of 2-aminothiazole (B372263), and the subsequent formation of the amide bond that links these two heterocyclic systems.

Formation of the Benzofuran (B130515) Moiety

The benzofuran ring is a common heterocyclic motif found in numerous natural and synthetic compounds. lbp.worldrsc.org Its synthesis can be achieved through various established methods. A prevalent strategy involves the reaction of salicylaldehyde (B1680747) with α-haloketones or their equivalents, followed by cyclization. acs.org Another powerful approach is the palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, which then undergo an electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org

Other notable methods include:

Intramolecular Cyclization: Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to provide benzofurans. jocpr.com

From Phenols: Substituted phenols can be converted to allyl aryl ethers, which then undergo a Claisen rearrangement and subsequent ring-closing metathesis to form the benzofuran ring. lbp.world

Oxidative Cyclization: 2-Hydroxystilbenes can be cyclized into 2-arylbenzofurans using reagents like hypervalent iodine. organic-chemistry.org

The choice of method often depends on the desired substitution pattern on the benzofuran ring. For the synthesis of the N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide scaffold, a method that yields a benzofuran-2-carboxylic acid or a suitable precursor is required.

Table 1: Selected Synthetic Methods for Benzofuran Ring Formation

| Method | Starting Materials | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Sonogashira Coupling & Cyclization | o-Iodoanisoles, Terminal alkynes | Pd catalyst, Cu(I) iodide | Coupling followed by electrophilic cyclization to form 2,3-disubstituted benzofurans. organic-chemistry.org |

| Perkin Synthesis | Coumarin | - | Historical synthesis method for the parent benzofuran. jocpr.com |

| Claisen Rearrangement & RCM | Substituted phenols, 3-bromo propene | Grubb's Catalyst | Multi-step process involving ether formation, rearrangement, and ring-closing metathesis. lbp.world |

| Oxidative Cyclization | 2-Hydroxystilbenes | Hypervalent iodine reagents | Metal-free cyclization to form 2-arylbenzofurans. organic-chemistry.org |

Construction of the Thiazole (B1198619) Ring System

The thiazole ring is a fundamental component of many biologically active molecules, including vitamin B1. wikipedia.orgglobalresearchonline.net The most common and versatile method for its synthesis is the Hantzsch thiazole synthesis. bepls.comyoutube.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com For the specific target molecule, the required precursor is 2-aminothiazole, which is typically synthesized by reacting an α-haloaldehyde or α-haloketone with thiourea. organic-chemistry.orgnih.gov

Alternative green chemistry approaches have been developed to avoid the use of toxic haloketones, such as catalyst-free multicomponent reactions in water or using microwave irradiation. bepls.com The Hantzsch synthesis remains a cornerstone due to its simplicity and the ability to introduce a wide variety of functional groups onto the thiazole ring. bepls.com

Table 2: Common Methods for Thiazole Ring Synthesis

| Method | Starting Materials | Key Features | Description |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | High versatility | A classic condensation reaction to form substituted thiazoles. wikipedia.orgyoutube.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide | - | Condensation reaction leading to thiazole derivatives. wikipedia.org |

| Green Protocols | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Catalyst-free, Microwave-assisted, Water as solvent | Environmentally benign methods for synthesizing trisubstituted thiazoles. bepls.com |

Elaboration of the Carboxamide Linkage

The final key step in the general synthetic strategy is the formation of the carboxamide bond between the benzofuran-2-carboxylic acid and 2-aminothiazole. The direct reaction between a carboxylic acid and an amine is often difficult due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.

Common methods for amide bond formation include:

Use of Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by the amine nucleophile. libretexts.orgjocpr.commdpi.com This is a widely used method in peptide synthesis and is applicable here. libretexts.org

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride can then readily react with 2-aminothiazole, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. khanacademy.org

Catalytic Amidation: Direct amidation of carboxylic acids can be achieved using catalysts such as tantalum(V) chloride, which facilitates the reaction under milder conditions. researchgate.net

Recent advances focus on "green" one-pot processes that avoid traditional coupling reagents by forming intermediate thioesters that react directly with amines. nih.gov

Advanced Methodologies for Core Structure Assembly

More sophisticated synthetic strategies aim to construct the core benzofuran-thiazole scaffold with greater efficiency, often by combining multiple bond-forming events in a single pot or by using powerful catalytic methods to build complexity rapidly.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis and play a crucial role in constructing the benzofuran nucleus. acs.orgnih.gov These catalytic methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, a Sonogashira coupling between an o-iodophenol and a terminal alkyne is a common route to 2-substituted benzofurans. mdpi.com More advanced palladium-catalyzed C-H activation/arylation reactions have been developed to directly install aryl groups at the C3 position of a pre-formed N-(quinolin-8-yl)benzofuran-2-carboxamide scaffold. This allows for late-stage diversification of the molecule. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium, for example as a co-catalyst in Sonogashira reactions. acs.org Copper can also catalyze intramolecular C-O bond formation to cyclize precursors into the benzofuran ring. nih.govrsc.org Ullmann condensation-type reactions, which are traditionally copper-catalyzed, can also be adapted for the synthesis of benzofuran precursors.

These transition metal-catalyzed reactions are powerful tools for assembling the core structure and for subsequent derivatization. researchgate.net

Table 3: Application of Transition Metal Catalysis in Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans acs.org |

| C-H Arylation | Pd(OAc)₂ | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl Iodides | C3-Arylated Benzofuran-2-carboxamides nih.gov |

| Intramolecular Heck Reaction | Pd(PPh₃)₄ | N-(2-iodophenyl)-N-methylmethacrylamides, 2-(phenylethynyl)phenol | Benzofuran Derivatives acs.org |

| Nucleophilic Addition | Ni(OTf)₂ | Aryl halides, Aryl ketones | Benzofuran Derivatives nih.gov |

Cyclocondensation Approaches to Benzofuran-Thiazole Linkages

Cyclocondensation reactions offer an efficient pathway to construct heterocyclic rings. In the context of the target molecule, these approaches can be used to build the thiazole ring directly onto a benzofuran precursor. For example, a 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide can serve as a versatile intermediate. researchgate.net This compound, containing a pre-formed benzofuran moiety and a thiosemicarbazide (B42300) group, can undergo cyclocondensation with various electrophiles to form different heterocycles. researchgate.net

Specifically, reaction with hydrazonoyl halides in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a direct route to thiazole derivatives attached to the benzofuran core. bepls.comresearchgate.net Similarly, reacting a benzofuran-containing thiazolidinone with salicylaldehyde derivatives can lead to more complex fused pyrano[2,3-d]thiazole systems, demonstrating the utility of cyclocondensation in building molecular complexity from a benzofuran-thiazole starting point. purkh.com These methods are valuable as they directly link the two key heterocyclic systems in a single synthetic step.

C-H Functionalization Strategies for Regioselective Modification

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions. For benzofuran-2-carboxamides, a particularly effective strategy involves the use of a directing group to achieve selective C-H activation at the C3 position of the benzofuran ring. nih.govdiva-portal.org

A highly modular synthetic route utilizes 8-aminoquinoline (B160924) (8-AQ) as a bidentate directing group. nih.govmdpi.com The synthesis begins with the coupling of commercially available benzofuran-2-carboxylic acid with 8-aminoquinoline to form the substrate, N-(quinolin-8-yl)benzofuran-2-carboxamide. chemrxiv.org This substrate is then subjected to a palladium-catalyzed C-H arylation reaction. nih.govdiva-portal.org This process allows for the precise installation of a wide range of aryl and heteroaryl substituents at the C3 position, a site that is typically less reactive than the C2 position. mdpi.comchemrxiv.org

The reaction is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the 8-AQ directing group. This is followed by C-H activation at the C3 position to form a palladacycle intermediate, which then undergoes oxidative addition with an aryl iodide and subsequent reductive elimination to yield the C3-arylated product. nih.gov The use of cyclopentyl methyl ether (CPME) as a solvent has been shown to improve reaction yields. mdpi.com

Table 1: Optimized Conditions for Pd-Catalyzed C3-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5-10 mol%) |

| Directing Group | 8-Aminoquinoline (8-AQ) |

| Coupling Partner | (Hetero)aryl iodide (3.0 equiv.) |

| Additives | AgOAc (1.5 equiv.), NaOAc (1.0 equiv.) |

| Solvent | Cyclopentyl Methyl Ether (CPME) |

| Temperature | 110 °C |

This table summarizes the optimized reaction conditions for the 8-AQ directed C-H arylation at the C3 position of the benzofuran scaffold. nih.govmdpi.com

This directed C-H functionalization strategy provides a robust and efficient method for accessing a diverse library of C3-substituted benzofuran-2-carboxamides, which are precursors for the target compound and its derivatives. nih.gov

Derivatization Techniques and Structural Modifications

The primary method for introducing substituents onto the benzofuran ring of the this compound scaffold is through the C-H functionalization approach described previously. The palladium-catalyzed C-H arylation using the 8-aminoquinoline directing group is highly effective for installing a variety of aryl and heteroaryl groups specifically at the C3 position. nih.govnih.gov This method allows for significant diversification of the benzofuran core, which is crucial for structure-activity relationship (SAR) studies. The scope of the reaction is broad, accommodating a range of (hetero)aryl iodides, enabling the synthesis of a library of C3-functionalized benzofuran derivatives. mdpi.com

The thiazole ring is a versatile pharmacophore that can be modified to modulate the biological activity of the parent compound. nih.gov For N-(thiazol-2-yl) carboxamide analogs, substitutions on the thiazole ring are critical for activity. Structure-activity relationship studies on related N-(thiazol-2-yl)-benzamide analogs have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact biological efficacy. nih.gov

Common derivatization strategies for the thiazole moiety include:

Alkylation/Arylation: Introduction of alkyl or aryl groups at the C4 and C5 positions. For instance, reacting 2-chloro-N-(thiazol-2-yl)acetamide derivatives with mercaptans can introduce thioether linkages. nih.gov

Functional Group Transformation: The synthesis of thiazole-5-carboxamide (B1230067) derivatives allows for further modification of the carboxamide group, for example, by converting it to other functional groups. mdpi.com

Cyclization Reactions: The amino group of a 2-aminothiazole precursor can be used as a handle for further annulation reactions, leading to fused heterocyclic systems.

These modifications allow for fine-tuning of the molecule's steric and electronic properties, which can influence its interaction with biological targets.

The carboxamide linker is a key structural element that can be readily modified. Following the successful C-H functionalization at the C3 position of the benzofuran ring, the 8-aminoquinoline directing group can be cleaved and replaced with various other amines via a transamidation procedure. nih.govdiva-portal.org This process offers a powerful method for diversifying the final product, including the introduction of the desired 2-aminothiazole moiety. nih.gov

The transamidation is typically achieved through a highly efficient two-step, one-pot protocol: nih.govmdpi.com

Boc Activation: The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This activates the amide by forming an intermediate N-acyl-Boc-carbamate. chemrxiv.org

Aminolysis: The activated intermediate is then subjected to aminolysis by adding the desired amine (e.g., 2-aminothiazole). The reaction proceeds efficiently without the need for an additional catalyst, yielding the final this compound derivative. nih.govchemrxiv.org

This transamidation protocol is notable for its mild conditions and high yields, allowing for the creation of a wide array of structurally complex benzofuran-2-carboxamides from a common intermediate. mdpi.com

Table 2: Two-Step, One-Pot Transamidation Protocol

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Boc Activation | Boc₂O, DMAP (cat.), MeCN, 60 °C, 5 h | Activation of the 8-AQ amide to form an N-acyl-Boc-carbamate intermediate. |

| 2. Aminolysis | Amine (e.g., 2-aminothiazole), Toluene, 60 °C, 0.5-6 h | Displacement of the activated directing group to form the final carboxamide product. |

This table outlines the general procedure for the transamidation reaction to introduce diverse amine functionalities, including 2-aminothiazole, at the carboxamide linker. nih.govmdpi.com

The combination of the benzofuran and thiazole heterocycles into a single molecular entity is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. acs.orgresearchgate.net The synthetic methodologies described allow for the creation of numerous analogs and hybrids.

Examples of related structures found in the literature include:

N-(Thiazolyl)-indole-2-carboxamides: These compounds merge the indole (B1671886) and thiazole pharmacophores, similar to the benzofuran-thiazole linkage. acs.org

4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines: These structures represent a different connectivity between the benzofuran and thiazole rings, synthesized via a one-pot, three-component reaction. mdpi.com

5-(Benzofuran-2-yl)-pyrazole-3-carboxamides linked to thiazolidinones: These complex hybrids incorporate multiple heterocyclic systems, including benzofuran and a thiazole derivative (thiazolidinone), demonstrating the modularity of synthetic approaches. researchgate.net

N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives: These are close structural analogs where the benzofuran is replaced by a furan (B31954) ring and the thiazole is replaced by its 1,3,4-thiadiazole (B1197879) isomer. nih.gov

The synthesis of these diverse structures often involves multi-step sequences, leveraging coupling reactions and cyclocondensations to assemble the final hybrid molecules. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Characterization Techniques for Structural Confirmation

The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Characteristic signals in the ¹H NMR spectrum would include resonances for the protons on the benzofuran and thiazole rings, as well as a signal for the amide N-H proton. mdpi.comrasayanjournal.co.in ¹³C NMR spectroscopy is used to confirm the carbon framework, including the distinctive chemical shift of the carboxamide carbonyl carbon. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands would include N-H stretching and C=O stretching for the amide group, as well as C=N and C-S vibrations associated with the thiazole ring. mdpi.comrasayanjournal.co.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass of the synthesized compound and confirm its elemental composition. rasayanjournal.co.inmdpi.com

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, confirming connectivity and stereochemistry. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for their quantification. Reverse-phase HPLC with UV detection is commonly used for the analysis of thiazole-containing compounds. researchgate.net

These analytical methods, used in concert, provide comprehensive evidence for the structural identity and purity of the target compounds.

Preclinical Biological Activity Profiles of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide and Its Analogs

In Vitro Anticancer Activity

The anticancer potential of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide analogs has been extensively investigated. These studies involve assessing the cytotoxicity of the compounds against a wide array of human cancer cell lines, providing insights into their potency and spectrum of activity.

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., glioblastoma, melanoma, leukemia, lymphoma, breast adenocarcinoma, ovarian cancer)

Analogs incorporating the thiazole (B1198619) and benzofuran (B130515) motifs have demonstrated significant cytotoxic effects across various cancer types. For instance, polyfunctional substituted 1,3-thiazoles have been screened against the NCI-60 panel of human tumor cell lines, which includes leukemia, melanoma, and cancers of the lung, breast, ovary, and central nervous system. bioorganica.com.ua One analog, 2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, was particularly prominent, destroying almost all cell lines of leukemia, melanoma, and breast cancer. bioorganica.com.ua

Derivatives combining a thiazole ring with other heterocyclic systems have also shown promise. A series of thiazole-incorporated phthalimide (B116566) derivatives was evaluated against breast adenocarcinoma (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with some compounds exhibiting potent cytotoxic activity. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related, showed strong cytotoxicity against breast cancer (MCF-7, SK-BR-3) and lung cancer (A549, H1975) cell lines. mdpi.com

Other research on thiazole carboxamide derivatives has revealed activity against various cancer cell lines, including human colon carcinoma (HT29), cervical cancer (HeLa), and anaplastic large cell lymphoma (Karpas299). researchgate.net Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been assessed for their anticancer activity against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. researchgate.net Benzofuran-isoxazole derivatives have also been specifically evaluated for their cytotoxic effects on HeLa cervical cancer cells. researchgate.net

| Analog Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Polyfunctional 1,3-Thiazoles | Leukemia, Melanoma, Lung Cancer, Colon Cancer, CNS Cancer, Ovarian Cancer, Renal Cancer, Breast Cancer | A piperazine-substituted analog destroyed most cell lines tested. | bioorganica.com.ua |

| Thiazole-Phthalimide Derivatives | Breast Adenocarcinoma (MCF-7, MDA-MB-468), Pheochromocytoma (PC-12) | Compound 5b was most potent against MCF-7 cells; compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells, respectively. | nih.gov |

| N-(1,3,4-Thiadiazol-2-yl)benzamide Derivatives | Breast Cancer (MCF-7, SK-BR-3), Lung Cancer (A549, H1975) | Bromophenyl substituted derivatives showed strong cytotoxicity with IC50 values in the low micromolar range. | mdpi.com |

| Thiazole Amide Derivatives | Colon Cancer (HT29), Lung Cancer (A549), Cervical Cancer (HeLa), Lymphoma (Karpas299) | Compound 5b showed potent inhibition of HT29 cells with an IC50 value of 0.63 µM. | researchgate.net |

| Benzofuran-Isoxazole Derivatives | Cervical Cancer (HeLa) | Derivatives with 4-Hydroxy benzaldehyde (B42025) and 3-ethoxy, 4-Hydroxy benzaldehyde substitutions showed notable cytotoxicity. | researchgate.net |

Cell Line Selectivity and Differential Toxicity Studies

Investigations into the anticancer activity of these analogs have also touched upon their selectivity. Studies on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives found that the active antiproliferative compounds were highly selective. nih.gov Similarly, research on thiazole/thiadiazole carboxamide derivatives noted that MKN-45 gastric cancer cells were more sensitive to these compounds compared to other tested cell lines, indicating a degree of selectivity. nih.gov The screening of polyfunctional 1,3-thiazoles against the NCI-60 panel revealed distinct patterns of activity, with certain compounds showing preferential growth inhibition or cytotoxicity towards specific cancer subpanels like leukemia and melanoma. bioorganica.com.ua For example, 2-phenyl-4-tosyl-5-chloro-1,3-thiazole considerably inhibited the growth of leukemia (K-562, SR) and breast cancer (MDA-MB-468) cells, with growth percentages as low as 13.60% and 0.73%, respectively. bioorganica.com.ua

Antimicrobial Activity Investigations

The benzofuran and thiazole carboxamide frameworks are also recognized for their antimicrobial properties. Consequently, various analogs have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Derivatives of the core structure have been tested against both Gram-positive and Gram-negative bacteria. A series of benzofuryl 2-pyrazolin-1-ylthiazoles were assessed for their antimicrobial activity, with some compounds showing low Minimum Inhibitory Concentrations (MIC). nih.gov For instance, one analog exhibited a high MIC of 16 μg/mL against Bacillus subtilis. nih.gov Other studies on 1,3-thiazole and benzo[d]thiazole derivatives reported notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Benzofuran-2-carboxylate 1,2,3-triazoles have also been evaluated against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives exhibiting moderate to good zones of inhibition. niscair.res.in Furthermore, certain heteroaryl(aryl) thiazole derivatives displayed moderate antibacterial activity, with MIC values ranging from 0.23 to 0.7 mg/mL. nih.gov

| Analog Class | Bacterial Strains Tested | Key Findings (MIC/Activity) | Reference |

|---|---|---|---|

| Benzofuryl 2-pyrazolin-1-ylthiazoles | S. aureus, B. megaterium, B. subtilis, E. coli | Compound 8a exhibited an MIC of 16 μg/mL against B. subtilis. | nih.gov |

| 1,3-Thiazole and Benzo[d]thiazole Derivatives | MRSA, E. coli | Benzo[d]thiazole derivatives showed significant activity (MIC 50–75 μg/mL). | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with methoxy, methyl, and fluoro substituents showed better antibacterial activity. | niscair.res.in |

| Heteroaryl(aryl) Thiazole Derivatives | Gram-positive and Gram-negative strains | Moderate activity observed, with MICs in the range of 0.23–0.7 mg/mL. | nih.gov |

Antifungal Efficacy Assessments

The antifungal potential of these analogs is also a significant area of research. Benzofuryl 2-pyrazolin-1-ylthiazoles were tested against yeasts like Saccharomyces cerevisiae and Candida albicans, with most compounds showing greater antifungal than antibacterial potency. nih.gov Derivatives of 1,3-thiazole and benzo[d]thiazole were evaluated against the fungal strain Aspergillus niger, with some showing notable activity at higher concentrations. nih.gov Benzofuran-2-carboxylate 1,2,3-triazoles were tested against Aspergillus niger and Sclerotium rolfsii, demonstrating moderate antifungal activity. niscair.res.in Additionally, N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives exhibited significant inhibitory activity against several plant pathogenic fungi, including Helminthosporium maydis, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov Some analogs showed better antifungal activity against Epidermophyton floccosum and Mucor racemosus than the control drug fluconazole, with MICs as low as 8 μg/mL. nih.gov

Evaluation of Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, analogs of this compound have been explored for other potential therapeutic uses.

One study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds were found to be negative allosteric modulators of ZAC, suggesting their potential as pharmacological tools to study the physiological functions governed by this channel. nih.gov

In another line of research, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their ability to inhibit the 15-lipoxygenase-1 (15-LOX-1) enzyme, a target for discovering new anticancer drugs. nih.gov Several methoxylated derivatives were identified as the most potent enzyme inhibitors. nih.gov

Furthermore, the neuroprotective and antioxidant activities of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been assessed. researchgate.net Certain compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and were also found to scavenge free radicals and inhibit lipid peroxidation. researchgate.net Another study investigated benzofuran-2-carboxamide (B1298429) derivatives as modulators of Amyloid Beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.net Depending on their substitution patterns, these compounds were able to either inhibit or accelerate Aβ42 fibrillogenesis. researchgate.net

Anti-inflammatory and Analgesic Potentials

Derivatives containing the thiazole and benzofuran scaffolds have been investigated for their potential to mitigate inflammation and pain. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.

A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were identified as potent and selective inhibitors of the COX-2 enzyme, which was confirmed through in vivo anti-inflammatory evaluations. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to be direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated an IC50 value of 127 nM in a cell-free assay and 98% inhibition in a cell-based assay. nih.gov

Furthermore, hybrid molecules combining diphenylthiazole and thiazolidinone structures have shown significant COX-1/COX-2 inhibitory activity. nih.gov The potency of these compounds was influenced by the substituents on the thiazolidinone ring, with pyridine (B92270) or phenyl rings enhancing COX-1 inhibition and selectivity. nih.gov Another study synthesized N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide compounds and screened them for anti-inflammatory activity using a protein denaturation method.

The combination of a benzothiazole (B30560) core with other pharmacologically active molecules has also yielded compounds with notable anti-inflammatory properties. For instance, a derivative synthesized from benzo[d]thiazol-2-amine and flurbiprofen, a known non-steroidal anti-inflammatory drug (NSAID), is expected to possess potential biological activity due to the proven pharmacophores in its structure. mdpi.com

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Potent and selective COX-2 inhibition confirmed in vivo. | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC50 = 127 nM; 98% inhibition in cell-based assay. | nih.gov |

| Diphenylthiazole–thiazolidinone hybrids | COX-1/COX-2 | Moderate to high activity, dependent on substituents. | nih.gov |

Antiviral Properties

The thiazole nucleus is a versatile scaffold that has been incorporated into various compounds demonstrating a broad spectrum of antiviral activities. Thiazolides, a class of compounds characterized by a 2-hydroxyaroyl-N-(thiazol-2-yl)amide structure, have shown activity against a range of viruses. researchgate.net The prototypical thiazolide, Nitazoxanide, is known to be effective against multiple viruses. researchgate.netliverpool.ac.uk Analogs where the nitro group is replaced, such as with a chloro-group [2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide], have demonstrated potent and selective inhibition of hepatitis B virus (HBV) replication with an EC50 of 0.33 μM. researchgate.net

In other studies, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridone derivatives were evaluated for their in vitro antiviral activity against both DNA and RNA viruses. acs.org These compounds were tested against herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV), and hepatitis C virus (HCV). acs.org Several compounds were found to cause a viral reduction of 50% or more against these viruses. acs.org For example, five of the tested compounds showed significant activity against CBV4. acs.org

Additionally, the benzothiazole derivative Frentizole is recognized for its antiviral and immunosuppressant properties. mdpi.com Derivatives of 1,3,4-thiadiazole have also been explored for antiviral potential, with some belonging to the 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide (B1321556) series showing promise against human cytomegalovirus (HCMV). nih.gov

| Compound/Analog Class | Virus Target | Observed Activity | Reference |

|---|---|---|---|

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | Potent and selective inhibition (EC50 = 0.33 μM). | researchgate.net |

| (3-benzo[d]thiazole-2-yl)-2-pyridones | CBV4, HSV-1, HAV, HCV, HAdV7 | Viral reduction of ≥50% against various DNA and RNA viruses. | acs.org |

| Frentizole | Not specified | Known antiviral properties. | mdpi.com |

| 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide derivatives | Human Cytomegalovirus (HCMV) | Identified as a good scaffold for anti-HCMV activity. | nih.gov |

Antioxidant Activity Assays

The antioxidant potential of compounds containing thiazole, benzofuran, and related heterocyclic systems has been evaluated through various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or to reduce oxidized metal ions.

A series of thiazolyl–catechol compounds were synthesized and assessed for their antioxidant capabilities using multiple methods, including antiradical assays (DPPH• and ABTS•+), electron transfer assays (TAC, RP, FRAP, CUPRAC), and ferrous ion chelation. nih.gov The presence of the catechol moiety, a known antioxidant pharmacophore, combined with the thiazole ring, resulted in compounds with significant antioxidant activity. nih.govmdpi.com

Benzothiazole derivatives have also been investigated for their ability to counteract oxidative stress. nih.gov Their antioxidant profiles were assessed using the DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov The FRAP assay evaluates the capacity of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov Similarly, novel benzofuran-1,3-thiazolidinone derivatives were synthesized and showed activity in DPPH radical scavenging and hydroxyl radical scavenging assays. researchgate.net

A water-soluble catechol hydrazinyl-thiazole (CHT) molecule was designed and shown to have very good antioxidant activity in multiple in vitro evaluations, including scavenging of ABTS•+, DPPH•, and singlet oxygen, as well as demonstrating electron-donating capacity in FRAP, Reducing Power (RP), and Total Antioxidant Capacity (TAC) assays. mdpi.com

| Assay | Principle | Compound Classes Tested | Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures radical scavenging activity. | Thiazolyl-polyphenolic compounds, Benzofuran-1,3-thiazolidinones, Benzothiazoles. | mdpi.comnih.govresearchgate.net |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures radical scavenging activity. | Thiazolyl-polyphenolic compounds, Catechol hydrazinyl-thiazoles. | mdpi.commdpi.com |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of Fe³⁺ to Fe²⁺. | Benzothiazoles, Catechol hydrazinyl-thiazoles. | nih.govmdpi.com |

| Hydroxyl Radical Scavenging | Measures scavenging of highly reactive •OH radicals. | Benzofuran-1,3-thiazolidinones. | researchgate.net |

Anticonvulsant Activity Studies

The benzothiazole and thiazole heterocyclic systems are considered important pharmacophores in the development of new anticonvulsant agents. mdpi.comresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES screen indicates an ability to prevent seizure spread, while the scPTZ screen identifies compounds that can raise the seizure threshold. researchgate.netbiointerfaceresearch.com

A study of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides found that several compounds displayed potent anticonvulsant activity in both MES and scPTZ screens. researchgate.net Notably, some derivatives were found to be more potent than the reference drugs phenytoin (B1677684) in the MES test and ethosuximide (B1671622) in the scPTZ test. researchgate.net

Similarly, novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were synthesized and showed significant anticonvulsant effects. nih.gov The most active compound in this series, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24), had ED50 values of 82.5 µmol/kg (MES) and 510.5 µmol/kg (scPTZ), demonstrating higher potency than phenytoin and ethosuximide. nih.gov

Another series of thiazolidin-4-one substituted thiazoles also showed varying degrees of antiepileptic potency in MES and scPTZ methods, with 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one identified as a particularly active derivative. biointerfaceresearch.com

| Compound Series | Screening Model | Key Findings | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamides | MES, scPTZ | Compound SA 24 showed ED50 of 82.5 µmol/kg (MES) and 510.5 µmol/kg (scPTZ), more potent than reference drugs. | nih.gov |

| N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides | MES, scPTZ | Several compounds showed potent activity, some exceeding the potency of phenytoin and ethosuximide. | researchgate.net |

| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | Varying degrees of antiepileptic potency observed across the series. | biointerfaceresearch.com |

Immunomodulatory Activity (e.g., Sphingosine-1-phosphate receptor agonism)

The sphingosine-1-phosphate (S1P) receptor signaling pathway is a critical regulator of immune cell trafficking, and its modulation represents a key therapeutic strategy for autoimmune diseases. nih.govnih.gov The S1P1 receptor subtype, in particular, is highly expressed in lymphocytes and controls their egress from secondary lymphoid organs. nih.gov Agonism at the S1P1 receptor leads to its internalization, trapping lymphocytes and thereby producing a peripheral lymphopenia, which is the basis for the immunomodulatory effect. nih.govnih.gov

Research has led to the development of potent S1P1 agonists based on benzothiazole and benzofuran scaffolds. In one study, optimization of a benzofuran lead compound led to the discovery of a potent benzothiazole S1P1 agonist, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid. nih.gov This compound was found to be a potent S1P1 agonist with an EC50 of 0.042 µM and had minimal activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.gov Oral administration of this compound significantly reduced blood lymphocyte counts and attenuated a delayed-type hypersensitivity response in preclinical models. nih.gov

Other S1P receptor modulators, such as Fingolimod and Siponimod, are approved for treating multiple sclerosis and act by targeting S1P receptors to exert their immunomodulatory effects. mdpi.com The benzothiazole derivative Frentizole is also known for its immunosuppressant properties. mdpi.com The development of selective S1P1 agonists from scaffolds like benzofuran and benzothiazole highlights their potential as immunomodulatory agents. nih.gov

| Compound | Target Receptor | In Vitro Potency (EC50) | In Vivo Effect | Reference |

|---|---|---|---|---|

| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 | 0.042 µM | Significant reduction in blood lymphocytes; attenuation of delayed-type hypersensitivity. | nih.gov |

Preclinical In Vivo Studies in Disease Models (non-human)

Efficacy in Murine Tumor Models (e.g., lymphoma)

Analogs incorporating thiazole and benzofuran-carboxamide structures have demonstrated anti-tumor activity in preclinical studies, including murine models.

A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a range of tumor cell lines. nih.gov A representative compound from this series showed potent activity against various hematologic and solid tumor cancer cell types, with a selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov This compound was reported to be orally bioavailable and well-tolerated in mice, indicating its potential for in vivo efficacy. nih.gov

In another line of research, benzofuran-2-carboxamide derivatives were identified as inhibitors of colon cancer growth. nih.gov Selected compounds from this series proved to potently inhibit the growth of different colon cancer cell lines, exhibiting both cytotoxic/cytostatic and antiproliferative activity. nih.gov

Furthermore, in vitro studies on other related structures support their potential for in vivo anti-cancer applications. For example, some 1,3-thiazolidin-4-one analogues were evaluated for their cytotoxicity against Dalton's lymphoma ascites (DLA) cancer cells. researchgate.net Similarly, certain novel thiazole derivatives have been identified as effective anti-cancer agents against human osteosarcoma cell lines in vitro. researchgate.net While these studies are primarily in vitro, they provide the foundation for subsequent in vivo testing in murine tumor models.

| Compound Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) cell line; Murine model | Potent and selective anti-proliferative activity; Orally bioavailable and well-tolerated in mice. | nih.gov |

| Benzofuran-2-carboxamide derivatives | Colon cancer cell lines | Potent inhibition of cancer cell growth via cytotoxic/cytostatic and antiproliferative activity. | nih.gov |

| 1,3-thiazolidin-4-one analogues | Dalton's lymphoma ascites (DLA) cell line (in vitro) | Demonstrated in vitro cytotoxicity. | researchgate.net |

Activity in Other Relevant Animal Models (e.g., EAE model of MS)

A comprehensive review of available scientific literature reveals a notable absence of studies on the preclinical biological activity of this compound and its direct analogs within the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis or other relevant animal models of neuroinflammation and demyelination.

While research has been conducted on broader classes of compounds containing either the thiazole-carboxamide or the benzofuran-carboxamide scaffold, demonstrating a range of biological activities, specific data for this compound in the context of autoimmune neuroinflammatory diseases is not present in the reviewed literature. For instance, various N-(thiazol-2-yl)-benzamide analogs have been investigated, but these studies have primarily focused on their antagonistic activity at the Zinc-Activated Channel (ZAC) and not on immunomodulatory or neuroprotective effects in autoimmune models. nih.govresearchgate.netnih.gov

Similarly, while some benzofuran-2-carboxamide derivatives have been explored for potential immunomodulatory and neuroprotective properties, these studies have not included this compound. nih.govresearchgate.net For example, certain benzofuran-carboxamides have been assessed as inhibitors of CCL20-induced chemotaxis, a process involved in inflammatory responses. nih.gov Other research has focused on the neuroprotective effects of different benzofuran-2-carboxamide derivatives in models of excitotoxicity. researchgate.net

Due to the lack of specific research on this compound in the EAE model or similar models, no data tables or detailed research findings on its efficacy in these systems can be provided at this time. Further investigation would be required to determine the potential activity of this specific compound in animal models of multiple sclerosis.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the molecular mechanisms of action for the compound This compound in the areas outlined in your request.

Specifically, no studies were found that investigate this particular compound's effects on:

Caspase Activation and PARP1 Cleavage

Modulation of Pro-apoptotic (e.g., Bax, Bim) and Anti-apoptotic Proteins

Generation and Modulation of Reactive Oxygen Species (ROS)

Mitochondrial Membrane Potential Changes

While research exists on related chemical structures, such as other benzofuran-2-carboxamide or thiazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the instructions provided.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time. Further experimental research on this compound is needed to elucidate its biological activities and molecular mechanisms.

Molecular Mechanisms of Action and Target Identification for N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide

Cellular and Subcellular Mechanistic Investigations

Impact on Mitochondrial Function and Bioenergetics

Oxygen Uptake and Respiration Perturbations

The influence of thiazole-containing benzofuran (B130515) carboxamides on cellular respiration appears to be nuanced. A study on a closely related derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), in Nemeth-Kellner lymphoma cells did not reveal significant shifts in the oxygen uptake rate of isolated mitochondria. researchgate.net However, the same study observed structural changes in mitochondria upon treatment, suggesting a potential for indirect effects on respiratory function. researchgate.net Furthermore, other research on benzofuran derivatives has indicated that they can induce mitochondrial dysfunction, which is often linked to alterations in the mitochondrial electron transport chain and, consequently, oxygen consumption. frontiersin.org One such study on the benzofuran derivative Moracin N demonstrated its ability to induce mitochondrial dysfunction in lung cancer cells. frontiersin.org

Interaction with DNA and Induction of DNA Damage (e.g., single-strand breaks, fragmentation)

A significant aspect of the mechanism of action for this class of compounds appears to be their interaction with DNA, leading to damage that can trigger cell cycle arrest and apoptosis. Research on the aforementioned N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) has shown its capacity to induce single-strand breaks in the DNA of human breast cancer cells. researchgate.net This was confirmed by the DNA comet assay under alkaline conditions. researchgate.net Furthermore, the study observed DNA fragmentation in cells treated with both the free compound and its complex with a polymeric carrier. researchgate.net It is noteworthy that these effects were achieved without the compound intercalating into the DNA molecule. researchgate.netresearchgate.net The induction of DNA damage is a known mechanism for many anticancer agents, as it can activate DNA damage response pathways, ultimately leading to programmed cell death. nih.gov Studies on other benzofuran derivatives have also reported their ability to cause DNA fragmentation in cancer cells. mdpi.com

Inhibition of Tubulin Polymerization and Mitotic Spindle Disruption

The thiazole (B1198619) moiety is a well-established pharmacophore in the design of tubulin polymerization inhibitors. mdpi.comresearchgate.netnih.gov These agents interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can induce a G2/M phase cell cycle arrest and subsequently trigger apoptosis. nih.gov A variety of thiazole derivatives have been synthesized and shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govacs.orgnih.gov For instance, a series of novel thiazole-naphthalene derivatives were found to significantly inhibit tubulin polymerization, with the most active compound exhibiting an IC50 value of 3.3 µM. nih.gov Another study on 2,4-disubstituted thiazole derivatives identified compounds that inhibited tubulin polymerization with IC50 values as low as 2.00 µM. acs.orgnih.gov This body of evidence strongly suggests that the thiazole ring within N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide likely contributes to its biological activity through the disruption of microtubule dynamics.

| Compound Class | Example Compound | Tubulin Polymerization Inhibition (IC50) | Reference |

| Thiazole-naphthalene derivative | Compound 5b | 3.3 µM | nih.gov |

| Thiazole-based chalcone | Compound 2e | 7.78 µM | mdpi.com |

| 2,4-disubstituted thiazole | Compound 7c | 2.00 ± 0.12 μM | acs.orgnih.gov |

| 2,4-disubstituted thiazole | Compound 9a | 2.38 ± 0.14 μM | acs.orgnih.gov |

Modulation of Signaling Pathways (e.g., NF-κB, ERK1/2)

The benzofuran scaffold is recognized for its role in modulating key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govresearchgate.net These pathways are crucial in regulating inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Studies on heterocyclic/benzofuran hybrids have demonstrated their ability to inhibit the NF-κB and MAPK signaling pathways. nih.govnih.gov For example, a piperazine/benzofuran hybrid was shown to significantly inhibit the phosphorylation levels of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 (all components of the MAPK pathway). nih.gov This inhibition leads to a downstream reduction in the expression of pro-inflammatory factors. nih.gov The ERK1/2 cascade is a major component of the MAPK pathway, and its inhibition can lead to reduced cell proliferation. A study on a novel thiazole derivative showed a decrease in the level of phospho-ERK1/2 kinase in human glioma cells, which was associated with its cytotoxic effects. researchgate.net

Identification and Characterization of Molecular Targets

Enzyme Inhibition Studies (e.g., bacterial gyrase, topoisomerase IV)

A significant body of research has identified bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, as key molecular targets for compounds containing benzothiazole (B30560) and related heterocyclic systems. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drug discovery. mdpi.com Benzothiazole-based inhibitors have been developed as dual low-nanomolar inhibitors of both DNA gyrase and topoisomerase IV, demonstrating broad-spectrum antibacterial activity. nih.gov More specifically, benzofuran-pyrazole-based compounds have also been shown to be potent inhibitors of the B subunit of E. coli DNA gyrase (GyrB). researchgate.net One such compound exhibited an IC50 of 9.80 µM against E. coli DNA gyrase B, which is comparable to the activity of ciprofloxacin. researchgate.net This suggests that the benzofuran moiety, in combination with a suitable heterocyclic partner like thiazole, can effectively target the ATP-binding site of GyrB.

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

| Benzofuran-pyrazole hybrid (Compound 9) | E. coli DNA gyrase B | 9.80 µM | researchgate.net |

Despite a comprehensive search for scientific data, there is no publicly available information regarding the molecular mechanisms of action, receptor binding, or protein-ligand interactions for the specific chemical compound "this compound," particularly in relation to the S1P1 receptor as outlined in the request.

Extensive searches in scientific databases and literature have not yielded any studies that investigate the biological activity of this compound. Consequently, the requested article focusing on its receptor binding and activation studies, as well as protein-ligand interaction mapping, cannot be generated with scientific accuracy.

The information available pertains to structurally related but distinct molecules, such as N-(thiazol-2-yl)-benzamide analogs and other benzofuran-2-carboxamide (B1298429) derivatives with different substituents. However, extrapolating data from these analogs to the specific compound would be scientifically unfounded and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, due to the absence of research data for the specified compound, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure.

Structure Activity Relationship Sar and Rational Design Principles

Comprehensive SAR Analysis of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide Analogs

A thorough analysis of the SAR for analogs of this compound reveals that the biological potency is intricately linked to the specific molecular architecture, including the nature of the benzofuran (B130515) and thiazole (B1198619) rings, the carboxamide linker, and the presence of various substituents.

In the context of related compounds, the benzofuran nucleus is recognized as a key pharmacophore. For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions on the benzofuran ring were found to be important for neuroprotective activity. researchgate.net Specifically, a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety were identified as being potentially important for anti-excitotoxic and antioxidant activities. researchgate.net While this study does not involve a thiazole ring, it highlights the tunability of the benzofuran core in modulating biological effects.

Furthermore, SAR studies on various benzofuran derivatives have demonstrated that the substitution pattern on the benzofuran ring system can significantly influence their therapeutic potential, including anticancer activities. nih.gov The introduction of different functional groups at various positions of the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov In the broader class of benzofuran-based compounds, the benzofuran moiety is essential for their antimicrobial activity, often in conjunction with other heterocyclic rings like pyrazoline and thiazole. nih.gov

The thiazole ring is another pivotal component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. Thiazole derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov

In a study of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), modifications to the thiazole ring were systematically investigated. nih.gov The nature and position of substituents on the thiazole ring were found to be critical for antagonist potency. For instance, bulky substituents at the 4-position of the thiazole ring were generally not well-tolerated. semanticscholar.org

The following table summarizes the effects of various substitutions on the thiazole ring from a study on N-(thiazol-2-yl)-benzamide analogs, which can provide insights into the potential impact of similar substitutions on the this compound scaffold.

| Analog Series | Substitution on Thiazole Ring | Observed Effect on ZAC Antagonist Activity | Reference |

|---|---|---|---|

| Series 2 | Modifications at the 4- and 5-positions | Varied, with some substitutions leading to potent antagonists | nih.gov |

| Series 3 | Further modifications at the 4- and 5-positions | Demonstrated the importance of substituent size and nature | nih.gov |

The carboxamide linker (-CONH-) serves as a crucial bridge between the benzofuran and thiazole moieties in this compound. This functional group is not merely a passive spacer but actively participates in target recognition through its ability to form hydrogen bonds. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide bond are fundamental for establishing strong and specific interactions with amino acid residues in the binding sites of target proteins.

Furthermore, in the development of benzoxazolone carboxamides as enzyme inhibitors, the carboxamide group was a central feature of the scaffold, and modifications to the substituents attached to the carboxamide nitrogen were a key aspect of the lead optimization process. uokerbala.edu.iq These examples from related compound series underscore the importance of the carboxamide linker in mediating biological activity.

The introduction of halogens, methyl groups, and other substituents onto the benzofuran or thiazole rings of this compound analogs can have a profound impact on their physicochemical properties and biological potency.

Halogenation: The addition of halogen atoms such as fluorine, chlorine, or bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity. In a study of N-(thiazol-2-yl)-benzamide analogs, a 5-bromo-2-chlorobenzamido moiety was part of the initial lead compound, highlighting the potential importance of halogenation on the ring that is analogous to the benzofuran part of the target molecule. nih.gov

Methylation: The introduction of methyl groups can affect a compound's steric profile and lipophilicity. In the aforementioned study of neuroprotective 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position of the benzofuran ring resulted in the most potent and efficacious neuroprotective action. researchgate.net

The following interactive data table provides examples of how different substitutions on the phenyl ring of N-(thiazol-2-yl)-benzamide analogs (as a proxy for the benzofuran ring) affect their activity as ZAC antagonists.

| Analog Series | Substitution on Phenyl Ring | Observed Effect on ZAC Antagonist Activity | Reference |

|---|---|---|---|

| Series 4 | Various mono- and di-substitutions | Substituent position and electronic nature were critical | nih.gov |

| Series 5 | Further exploration of substitutions | Identified key substitutions for enhanced potency | nih.gov |

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and orientations from one another.

A hypothetical pharmacophore model for this compound would likely feature:

An aromatic ring feature corresponding to the benzofuran moiety.

A hydrogen bond donor and acceptor associated with the carboxamide linker.

An additional aromatic or hydrophobic feature representing the thiazole ring.

Specific locations for potential substituent interactions.

Strategies for Lead Optimization and Analogue Prioritization

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed for lead optimization and the prioritization of analogs for synthesis and testing.

One common strategy is to systematically explore the substitution patterns on both the benzofuran and thiazole rings. This can be guided by the SAR data to identify regions of the molecule that are sensitive to modification. For example, if small, electron-donating groups on the benzofuran ring are found to enhance activity, a series of analogs with different alkyl and alkoxy groups could be synthesized.

Another approach is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. This can be used to fine-tune the molecule's properties or to circumvent potential metabolic liabilities. For instance, the thiazole ring could be replaced with other five-membered heterocycles to explore the impact on activity and selectivity.

Computational methods, such as molecular docking and free energy calculations, can be used to prioritize analogs for synthesis. By docking a virtual library of proposed analogs into a model of the biological target, it is possible to predict their binding affinities and modes of interaction, allowing researchers to focus their synthetic efforts on the most promising candidates. In the context of amino-carboxamide benzothiazoles, a hit-to-lead optimization process involved the synthesis and in vitro evaluation of twenty-four analogues to enhance the potency of a hit inhibitor and to map the SAR. researchgate.net

Finally, a multiparameter optimization approach is often employed, where several properties such as potency, selectivity, solubility, metabolic stability, and permeability are considered simultaneously. This holistic approach increases the likelihood of identifying a drug candidate with a balanced profile suitable for further development.

Computational Chemistry and Cheminformatics in the Study of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern their binding affinity.

Researchers have employed molecular docking to investigate the binding of analogous thiazole (B1198619) and benzofuran (B130515) derivatives to a variety of protein targets, including enzymes and receptors implicated in cancer and inflammatory diseases. For instance, studies on similar thiazole carboxamide derivatives have explored their interactions within the binding sites of cyclooxygenase (COX) enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.govresearchgate.netnih.govacs.org Similarly, benzofuran derivatives have been docked into the active sites of targets like acetylcholinesterase and lysine-specific demethylase 1 (LSD1), providing a rationale for their observed biological effects. nih.govnih.gov

These studies typically involve the generation of a 3D model of the ligand and the target protein, followed by a systematic search of the conformational space to identify the most stable binding pose. The binding affinity is then estimated using a scoring function, which provides a prediction of the ligand's potency. The insights gained from these docking studies are crucial for the rational design of more potent and selective derivatives of this compound.

Table 1: Representative Molecular Docking Studies of Analogous Compounds

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | Identification of key hydrogen bonding and hydrophobic interactions within the active site, guiding the design of selective inhibitors. nih.govacs.org |

| Benzofuran Derivatives | Acetylcholinesterase (AChE) | Prediction of binding modes that explain inhibitory activity, relevant for Alzheimer's disease research. nih.gov |

| Benzofuran Derivatives | Lysine-Specific Demethylase 1 (LSD1) | Rationalization of the binding modes of novel inhibitors, aiding in the development of anticancer agents. nih.gov |

| Thiazole Derivatives | c-Met Kinase | Elucidation of hydrogen bond interactions with key residues like Met1160 and Asp1222, providing a basis for inhibitor design. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR studies have been employed to predict their biological activities and to guide the synthesis of new derivatives with enhanced potency.

In a typical QSAR study, a set of molecules with known biological activities is used to build a mathematical model. This model is then used to predict the activity of new, untested compounds. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to quantify the chemical features of the molecules.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of benzofuran and benzothiazole (B30560) derivatives to understand the structural requirements for their biological activity. nih.gov These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, offering valuable guidance for lead optimization. nih.gov

Table 2: QSAR Studies on Related Compound Series

| Compound Series | Biological Activity | QSAR Model Type | Key Descriptors/Findings |

|---|---|---|---|

| Thiazole Derivatives | PIN1 Inhibition | 2D-QSAR (MLR, PLS, ANN) | Molar refractivity (MR), LogP, and LUMO energy were identified as important descriptors for predicting activity. |

| Benzofuran Derivatives | Acetylcholinesterase Inhibition | 3D-QSAR | The model highlighted the importance of steric and electrostatic fields for inhibitory activity. nih.gov |

| 6-hydroxybenzothiazole-2-carboxamides | Monoamine Oxidase B (MAO-B) Inhibition | 3D-QSAR (CoMSIA) | The model demonstrated good predictive ability and was used to design novel derivatives with predicted IC50 values. nih.gov |

Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide detailed insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

These simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency than molecular docking alone. acs.org The information obtained from MD simulations is invaluable for understanding the mechanism of action of this compound and for designing derivatives with improved binding characteristics.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success in clinical trials. In silico methods for predicting ADME properties have become an integral part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles.

For this compound and its analogs, various computational models can be used to predict properties such as oral bioavailability, plasma protein binding, and metabolic stability. For example, the Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. dergipark.org.tr

More sophisticated models, such as those implemented in software packages like SwissADME and QikProp, can provide quantitative predictions of a wide range of ADME properties. nih.govnih.gov These predictions are based on the analysis of large datasets of experimentally determined ADME data and can help to prioritize compounds for further development. Studies on related thiazole carboxamide derivatives have utilized these tools to evaluate their ADME profiles, ensuring that the designed compounds have a higher probability of success in later stages of drug development. nih.govnih.gov

Virtual Screening and De Novo Design of Novel Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel derivatives of this compound with desired biological activities.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods search for compounds that are similar to known active molecules, while structure-based methods use the 3D structure of the target protein to dock and score a library of compounds. Both approaches have been successfully applied to the discovery of novel thiazole and benzofuran derivatives. For example, virtual screening has been used to identify novel thiazole-based inhibitors of coronavirus 3CLpro enzymes and SIRT2. researchgate.netmdpi.com